molecular formula C10H13BrO3 B1283423 1-Bromo-3-(2,2-dimethoxyethoxy)benzene CAS No. 62810-43-9

1-Bromo-3-(2,2-dimethoxyethoxy)benzene

Cat. No. B1283423
CAS RN: 62810-43-9
M. Wt: 261.11 g/mol
InChI Key: FDZQTFFAPPXGDZ-UHFFFAOYSA-N
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Description

1-Bromo-3-(2,2-dimethoxyethoxy)benzene is a brominated aromatic compound with additional ether functionalities. While the specific compound is not directly synthesized or characterized in the provided papers, related brominated aromatic compounds and their synthesis, properties, and applications are discussed, which can provide insights into the behavior and potential uses of 1-Bromo-3-(2,2-dimethoxyethoxy)benzene.

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves halogenation reactions, where bromine atoms are introduced into the aromatic ring. For instance, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol is achieved starting from a methoxymethyl-substituted phenyl methanol, using a multi-step process with an overall yield of 34% . Similarly, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is reported, which is a precursor for graphene nanoribbons, indicating the potential for 1-Bromo-3-(2,2-dimethoxyethoxy)benzene to serve as a precursor for advanced materials .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For example, the structure of 2-(Aminomethylene)-2H,3H-1-benzothiophene-3-one was determined by X-ray crystallographic analysis . The presence of bromine atoms can significantly influence the electronic properties of the molecule, as seen in the case of 1-Bromo-4-(2,2-diphenylvinyl)benzene, where the steric configuration hinders tight intermolecular packing, affecting its photoluminescence properties .

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions. The reactivity of the bromine atom makes these compounds suitable for further functionalization. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involves a halogen-exchange reaction, demonstrating the versatility of brominated compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by the presence of bromine and other substituents. These properties include solubility, melting and boiling points, and reactivity. The introduction of bromine can increase the density and molecular weight of the compound. The fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene, for example, show that the solid-state fluorescence intensity is significantly higher than in solution, indicating aggregation-induced emission characteristics . Additionally, the X-ray structure determinations of various brominated benzenes reveal diverse packing motifs and intermolecular interactions, such as C–H···Br and C–Br···π, which can be relevant for understanding the solid-state properties of 1-Bromo-3-(2,2-dimethoxyethoxy)benzene .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : 1-Bromo-3-(2,2-dimethoxyethoxy)benzene and related compounds are often synthesized using methods like the Wittig-Horner reaction and nucleophilic reactions. These synthesis techniques are crucial for preparing specific brominated compounds used in various research applications (Liang Zuo-qi, 2015).

  • Characterization and Computational Studies : Detailed characterization of these compounds is conducted using techniques such as NMR, IR spectroscopy, and elemental analysis. Additionally, computational studies like density functional theory (DFT) calculations help in understanding their optimized structure and properties (S. Patil et al., 2012).

Fluorescence and Photoluminescence Properties

  • Fluorescence Applications : Some brominated benzene derivatives exhibit unique fluorescence and photoluminescence properties. These properties are studied in both solution and solid states, providing insights for potential applications in materials science and photonics (Liang Zuo-qi, 2015).

Chemical Reactivity and Applications

  • Chemical Reactivity and Synthesis of Complex Molecules : Brominated benzene compounds are used as precursors in the synthesis of more complex molecules. This includes their use in cross-coupling reactions and the synthesis of compounds with specific electronic properties (H. Fink et al., 1997).

  • Organometallic Synthesis : Certain 1-bromo-substituted benzene compounds are versatile starting materials in organometallic synthesis. They can form various synthetically useful reactions with organometallic intermediates (J. Porwisiak, M. Schlosser, 1996).

properties

IUPAC Name

1-bromo-3-(2,2-dimethoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO3/c1-12-10(13-2)7-14-9-5-3-4-8(11)6-9/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZQTFFAPPXGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(COC1=CC(=CC=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569308
Record name 1-Bromo-3-(2,2-dimethoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(2,2-dimethoxyethoxy)benzene

CAS RN

62810-43-9
Record name 1-Bromo-3-(2,2-dimethoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 60% sodium hydride. (60 g) in N,N-dimethylformamide (1.4 l) was added dropwise 3-bromophenol (260 g) under ice-cooling. After stirring for 10 minutes, to the solution was added dropwise bromoacetaldehyde dimethyl acetai (318 g) and the mixture was heated with stirring for 3 hours at 90° C. After cooling, water was added to the resulting solution and acidified with 1 M hydrochloric acid and then extracted with ether (3l). The organic layer was washed with successive water, saturated aqueous sodium bicarbonate solution and saturated aqueous NaCl solution. After drying over anhydrous sodium sulfate, ether was removed in vacuo and the residue was purified by silica gel column chromatography to give 363.3 g of the objective compound.
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Synthesis routes and methods II

Procedure details

To a suspension of 60% sodium hydride (60 g) in N,N-dimethylformamide (1.4 1) was added dropwise 3-bromophenol (260 g) under ice-cooling. After stirring for 10 minutes, to the solution was added dropwise bromoacetaldehyde dimethyl acetal (318 g) and the mixture was heated with stirring for 3 hours at 90° C. After cooling, water was added to the resulting solution and acidified with 1 M hydrochloric acid and then extracted with ether (3 1). The organic layer was washed with successive water, saturated aqueous sodium bicarbonate solution and saturated aqueous NaCl solution. After drying over anhydrous sodium sulfate, ether was removed in vacuo and the residue was purified by silica gel column chromatography to give 363.3 g of the objective compound.
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60 g
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260 g
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318 g
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